3-methylphenyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate

Description

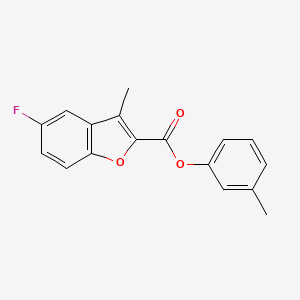

3-Methylphenyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate is a benzofuran derivative characterized by a fused benzene-furan core with three key substituents:

- 5-Fluoro group: Positioned on the benzene ring of the benzofuran system.

- 3-Methyl group: Attached to the benzofuran core at position 2.

- 3-Methylphenyl ester: A carboxylate ester linked to position 2 of the benzofuran, with a 3-methylphenyl moiety.

Benzofuran derivatives are widely studied for their pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory effects .

Properties

IUPAC Name |

(3-methylphenyl) 5-fluoro-3-methyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FO3/c1-10-4-3-5-13(8-10)20-17(19)16-11(2)14-9-12(18)6-7-15(14)21-16/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNWPZFUNOABEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC(=O)C2=C(C3=C(O2)C=CC(=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylphenyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of ortho-hydroxyaryl ketones with appropriate reagents.

Introduction of Substituents: The 3-methylphenyl and 5-fluoro-3-methyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids and specific reaction conditions to ensure regioselectivity.

Esterification: The carboxylate group is introduced through an esterification reaction, typically using an alcohol and a carboxylic acid derivative in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-methylphenyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular effects.

Medicine: Due to its structural features, it could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases.

Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-methylphenyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate would depend on its specific interactions with biological targets. Potential molecular targets include enzymes, receptors, and ion channels. The compound may exert its effects through binding to these targets, altering their activity, and modulating cellular pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Impact of Substituents on Physicochemical Properties

- Fluorine vs. Hydroxyl Groups : The 5-fluoro substituent in the target compound increases electronegativity and lipophilicity compared to analogues with 5-OH (e.g., ). This substitution reduces hydrogen-bonding capacity but enhances membrane permeability .

- Ester vs. Sulfonyl Groups : The 3-methylphenyl ester in the target compound offers metabolic liability (susceptibility to esterases) versus the sulfonyl group in , which improves chemical stability but may reduce bioavailability .

Crystallographic and Structural Insights

- Crystal Packing : The target compound’s 3-methylphenyl ester may influence π-π stacking interactions, as seen in similar sulfonyl derivatives (), where planarity and substituent bulk dictate packing efficiency .

Biological Activity

3-Methylphenyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate is a complex organic compound belonging to the class of benzofuran derivatives. Its unique structural features, including a benzofuran core and a carboxylate group, suggest potential applications in pharmaceuticals and materials science. This article explores the biological activity of this compound, focusing on its antibacterial and antifungal properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 284.2817 g/mol. The compound features a distinctive arrangement that includes:

- Benzofuran core

- Carboxylate ester functionality

- Fluorine substituent

This structure is crucial for its biological activity and reactivity in various chemical environments.

Synthesis

The synthesis of this compound typically involves several key steps:

- Reagents : Common reagents include triethylamine and acetone.

- Reaction Conditions : Controlled temperatures and precise reagent ratios are essential to maximize yield and minimize by-products.

- Purification : Techniques such as flash column chromatography are employed to achieve purity.

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study: Antibacterial Efficacy

A comparative study on the antibacterial activity of various benzofuran derivatives showed that compounds with halogen substitutions demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with fluorine exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.025 | E. coli |

Antifungal Activity

In addition to antibacterial properties, the compound has shown potential antifungal activity against common pathogens such as Candida albicans. The antifungal mechanism may involve disruption of the fungal cell membrane or inhibition of ergosterol biosynthesis.

Research Findings

In vitro tests have demonstrated that certain benzofuran derivatives exhibit MIC values against C. albicans ranging from 0.0048 mg/mL to 0.039 mg/mL, indicating promising antifungal efficacy .

| Compound | MIC (mg/mL) | Target Fungi |

|---|---|---|

| Compound C | 0.0048 | C. albicans |

| Compound D | 0.039 | C. albicans |

The precise mechanism of action for this compound remains under investigation; however, it is hypothesized to involve:

- Interaction with DNA/RNA synthesis

- Inhibition of protein synthesis

- Disruption of cell membrane integrity

Further research is necessary to elucidate these pathways and identify specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.